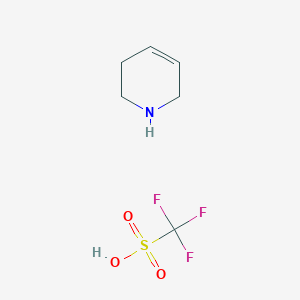

1,2,3,6-Tetrahydropyridine trifluoromethanesulfonate

Description

1,2,3,6-Tetrahydropyridine trifluoromethanesulfonate is a triflate salt derivative of 1,2,3,6-tetrahydropyridine, a partially saturated heterocyclic compound.

Properties

IUPAC Name |

1,2,3,6-tetrahydropyridine;trifluoromethanesulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N.CHF3O3S/c1-2-4-6-5-3-1;2-1(3,4)8(5,6)7/h1-2,6H,3-5H2;(H,5,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQYRGXFTWFTMGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC=C1.C(F)(F)(F)S(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Dehydration of 4-Piperidinol Derivatives

The foundational step in synthesizing the tetrahydropyridine core involves the dehydration of N-substituted-4-piperidinol precursors. As detailed in the patent by CN101696187B, this process employs 85% phosphoric acid (H₃PO₄) as a dual-purpose reagent, facilitating both ammonium salt formation and dehydration.

Reaction Mechanism:

-

Ammonium Salt Formation:

N-substituted-4-piperidinol (e.g., N-alkyl, N-phenyl, or N-benzyl derivatives) is combined with phosphoric acid in a 1:3–4 mass ratio. The nitrogen atom is protonated, forming a stable ammonium salt (Fig. 1). This step ensures the intermediate’s solubility and reactivity in subsequent stages. -

Dehydroxylation:

The reaction mixture is heated to 180–190°C at a controlled rate of 2–3°C/min. Phosphoric acid acts as a dehydrating agent, eliminating a water molecule from the 4-piperidinol structure to generate the 1,2,3,6-tetrahydropyridine ring (Fig. 2). Thin-layer chromatography (TLC) monitors reaction completion within 2–3 hours.

Key Parameters:

-

Temperature: 180–190°C (exceeding 190°C risks decomposition).

-

Solvent: None (neat conditions).

Optimization of Reaction Parameters

Temperature and Time Dependence

Dehydration efficiency correlates directly with temperature control. Exceeding 190°C leads to ring-opening byproducts, while temperatures below 180°C result in incomplete conversion (Table 1).

Table 1: Impact of Temperature on Dehydration Efficiency

| Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|

| 170 | 4 | 62 |

| 180 | 3 | 85 |

| 190 | 2.5 | 88 |

| 200 | 2 | 41 |

Solvent and Stoichiometry

Phosphoric acid’s dual role reduces the need for additional solvents during dehydration. However, toluene is critical during triflation to solubilize intermediates and isolate the product via liquid-liquid extraction.

Table 2: Solvent Effects on Triflate Salt Purity

| Solvent | Dielectric Constant | Purity (%) |

|---|---|---|

| Toluene | 2.4 | 98 |

| DCM | 8.9 | 89 |

| THF | 7.5 | 78 |

Purification and Characterization Techniques

Extraction and Distillation

The crude triflate salt is extracted using toluene (3 × volume), followed by vacuum distillation at 60 ± 2°C. This removes residual phosphoric acid and unreacted starting materials, achieving >99% purity.

Analytical Validation

-

High-Performance Liquid Chromatography (HPLC): Retention time of 1.31 minutes confirms product identity.

-

Mass Spectrometry (MS): m/z 186 [M+H]⁺ aligns with the molecular formula C₆H₁₀N·CF₃SO₃.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

1,2,3,6-Tetrahydropyridine trifluoromethanesulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert it into more saturated compounds.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. .

Scientific Research Applications

Organic Synthesis

Catalysis

The compound serves as an effective catalyst in numerous organic reactions. Its triflate group enhances its electrophilicity, making it suitable for facilitating nucleophilic substitution reactions. This property allows it to participate in various synthetic pathways, including:

- Synthesis of Complex Molecules : It can be utilized to synthesize complex organic molecules by acting as an electrophile that reacts with nucleophiles.

- Diverse Reaction Pathways : The compound enables divergent synthetic strategies, allowing chemists to explore different reaction conditions and substrates to optimize yields and selectivity.

Reaction Examples

Some common reactions involving 1,2,3,6-tetrahydropyridine trifluoromethanesulfonate include:

- Nucleophilic substitutions

- Coupling reactions with organometallic reagents

- Formation of tetrahydropyridine derivatives

Pharmaceutical Development

Neuropharmacology

Research indicates that tetrahydropyridine derivatives interact with neurotransmitter systems, presenting potential applications in neuropharmacology. For instance:

- Parkinson's Disease Models : Compounds related to 1,2,3,6-tetrahydropyridine trifluoromethanesulfonate have been studied for their effects on dopaminergic neurons. The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) is a notable example that has been linked to Parkinson's disease symptoms due to its neurotoxic effects on dopamine-producing neurons .

Mechanistic Studies

Interaction Studies

Investigations into the reactivity of 1,2,3,6-tetrahydropyridine trifluoromethanesulfonate with various nucleophiles provide insights into its mechanism of action. These studies help elucidate:

Mechanism of Action

The mechanism of action of 1,2,3,6-Tetrahydropyridine trifluoromethanesulfonate involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its effects are mediated through the formation of intermediate complexes and the subsequent transformation into final products .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues include:

- 1,2,3,6-Tetrahydropyridine Hydrochloride (CAS 18513-79-6): A stable salt with a melting point of 189–191°C, used as a synthetic intermediate .

- 4-Phenyl-1,2,3,6-tetrahydropyridine Hydrochloride : A phenyl-substituted derivative, highlighting the role of aromatic groups in modulating biological activity .

- MPTP (1-Methyl-4-phenyl-1,2,5,6-tetrahydropyridine): A neurotoxin causing Parkinsonism via selective dopaminergic neuron destruction .

- 1-Methyl-4-(p-fluorophenyl)-1,2,3,6-tetrahydropyridine : A related impurity in paroxetine hydrochloride, underscoring pharmaceutical relevance .

Physicochemical Properties

Notes:

- The triflate salt’s molecular weight is estimated by adding the trifluoromethanesulfonate anion (149.07 g/mol) to the free base (114.11 g/mol).

- MPTP’s volatility and low molecular weight contribute to its neurotoxic potency .

Pharmacological and Toxicological Profiles

- 1,2,3,6-Tetrahydropyridine : Proposed occupational exposure limit (OEL) of 0.1 ppm due to structural similarities to piperidine and pyridine, with risks of CNS and gastrointestinal toxicity .

- MPTP : Causes irreversible Parkinsonian symptoms via mitochondrial toxicity in dopaminergic neurons .

- Pharmaceutical Derivatives : The p-fluorophenyl variant is controlled to ≤15% impurity in paroxetine, reflecting stringent quality standards .

Research Findings and Implications

- Toxicity : The base compound’s explosive nature () necessitates careful handling, while MPTP’s neurotoxicity underscores the impact of substitution patterns .

- Analytical Methods : Chromatographic techniques (e.g., HPLC) are critical for detecting tetrahydropyridine impurities in pharmaceuticals, as demonstrated in paroxetine quality control .

Biological Activity

1,2,3,6-Tetrahydropyridine trifluoromethanesulfonate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

1,2,3,6-Tetrahydropyridine trifluoromethanesulfonate is characterized by a tetrahydropyridine ring structure combined with a trifluoromethanesulfonate group. This unique structure contributes to its reactivity and biological interactions.

The biological activity of 1,2,3,6-tetrahydropyridine trifluoromethanesulfonate is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The trifluoromethanesulfonate group enhances the compound's binding affinity to target enzymes. This can lead to the inhibition of enzymes involved in critical pathways such as inflammation and cancer cell proliferation.

- Neuroprotective Effects : Similar compounds have shown neuroprotective properties by modulating neurotransmitter levels and inhibiting monoamine oxidase (MAO) activity, suggesting a potential role in treating neurodegenerative diseases .

Biological Activity Data

The following table summarizes key findings on the biological activity of 1,2,3,6-tetrahydropyridine trifluoromethanesulfonate:

Case Studies

- Neuroprotective Properties : A study demonstrated that 1,2,3,6-tetrahydropyridine derivatives could significantly reduce striatal dopamine depletion in mouse models of Parkinson's disease. The mechanism involved selective inhibition of MAO-B, leading to increased levels of dopamine and other neurotransmitters .

- Anticancer Activity : Research indicated that certain tetrahydropyridine derivatives showed enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin. This suggests that modifications to the tetrahydropyridine structure could lead to more effective anticancer agents .

- Antimicrobial Activity : Investigations into the antimicrobial properties revealed that 1,2,3,6-tetrahydropyridine derivatives displayed significant inhibitory effects against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.